molecular formula C8H10FNO B594290 5-Fluoro-2-isopropoxypyridine CAS No. 1305322-99-9

5-Fluoro-2-isopropoxypyridine

Cat. No.: B594290
CAS No.: 1305322-99-9
M. Wt: 155.172
InChI Key: CEEMEDJNOZHGLM-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Pyridine (B92270) Derivatives in Modern Organic Chemistry

Fluorinated pyridine derivatives are a class of compounds that have garnered significant attention in modern organic chemistry, primarily due to the unique properties conferred by the fluorine atom. The introduction of fluorine into a pyridine ring can profoundly influence the molecule's physical, chemical, and biological characteristics. rsc.orgnih.gov Fluorine's high electronegativity can alter the electron distribution within the pyridine ring, affecting its reactivity and the acidity or basicity of nearby functional groups. nih.govd-nb.info This electronic modification can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism, a crucial factor in drug design. rsc.orgvulcanchem.com

Furthermore, the substitution of hydrogen with fluorine can lead to increased lipophilicity, which can improve a compound's ability to cross biological membranes, thereby enhancing its bioavailability. rsc.org The presence of fluorine can also introduce specific non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can be critical for the binding affinity of a molecule to its biological target. In the context of medicinal chemistry, these properties make fluorinated pyridines valuable scaffolds for the development of new therapeutic agents. rsc.orgresearchoutreach.org Pyridine itself is a key building block in the pharmaceutical and agrochemical industries, and its fluorinated derivatives are sought after for creating new drugs and agrochemicals with improved efficacy and properties. uni-muenster.dechemeurope.com

Historical Perspective on the Emergence of 5-Fluoro-2-isopropoxypyridine in Research

Overview of Key Research Trajectories and Academic Contributions Involving this compound

Research involving this compound has primarily focused on its utility as a versatile building block in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. A significant area of its application has been in Suzuki–Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds in drug discovery processes. The unique substitution pattern of this compound, with a fluorine atom at the 5-position and an isopropoxy group at the 2-position, provides a valuable scaffold for creating diverse libraries of compounds for biological screening.

The compound and its derivatives are often utilized in the development of inhibitors for various biological targets. For instance, derivatives of this compound have been investigated as potential inhibitors of diacylglyceride (B12379688) O-acyltransferase 2 (DGAT2), an enzyme implicated in metabolic diseases. google.com

Below is a table summarizing key properties of this compound:

PropertyValue
Systematic Name 5-Fluoro-2-(propan-2-yloxy)pyridine
CAS Registry Number 1305322-99-9
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol

Data sourced from

Unaddressed Research Gaps and Future Opportunities in this compound Chemistry

While this compound has proven to be a valuable synthetic intermediate, there remain several areas for further exploration. A significant portion of the current research is centered on its application in established synthetic methodologies. Future research could focus on the development of novel transformations that exploit the unique electronic properties of this specific fluorinated pyridine. For example, exploring its reactivity in different types of coupling reactions beyond Suzuki-Miyaura or in C-H activation chemistry could unveil new synthetic pathways.

There is also an opportunity to expand the investigation of its biological activities beyond its role as a building block. Direct screening of this compound and its simple derivatives for a wider range of biological targets could lead to the discovery of new lead compounds. Furthermore, a more in-depth study of its metabolic fate and pharmacokinetic profile would provide valuable data for its application in drug development. The synthesis and evaluation of a broader range of derivatives with diverse functional groups at other positions of the pyridine ring could also lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEMEDJNOZHGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716558
Record name 5-Fluoro-2-[(propan-2-yl)oxy]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305322-99-9
Record name Pyridine, 5-fluoro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305322-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-[(propan-2-yl)oxy]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 5 Fluoro 2 Isopropoxypyridine

Established Synthetic Routes to 5-Fluoro-2-isopropoxypyridine

The synthesis of this compound is predominantly achieved through several well-established methods, each with distinct advantages and limitations. These routes include nucleophilic aromatic substitution, Mitsunobu reactions, and various catalytic coupling strategies.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Isopropoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) stands as a primary and robust method for introducing the isopropoxy group onto the pyridine (B92270) ring. This reaction pathway leverages the electron-withdrawing properties of the fluorine atom at the 5-position and the nitrogen atom in the pyridine ring, which activate the C2-position for nucleophilic attack. numberanalytics.commasterorganicchemistry.com The general mechanism involves the addition of an isopropoxide nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group (typically a halide). numberanalytics.compressbooks.pub

Common precursors for this synthesis are 2,5-dihalopyridines, such as 2-chloro-5-fluoropyridine (B44960) or 2,5-difluoropyridine. The reaction of 2-chloro-5-fluoropyridine with sodium isopropoxide, generated in situ from isopropanol (B130326) and a strong base, effectively yields this compound. The fluorine atom at the C5 position is generally less labile than a chlorine or bromine atom at the C2 position under SNAr conditions, allowing for regioselective substitution.

PrecursorReagentsSolventTemperature (°C)Yield (%)
2-Chloro-5-fluoropyridineSodium isopropoxideDMF10072-78
2,5-DifluoropyridineIsopropanol, BaseDMSO80-120(Typical)

This table presents a typical protocol for the SNAr synthesis of this compound.

The efficiency and selectivity of the SNAr reaction are highly dependent on the reaction conditions. The choice of solvent, base, and temperature are critical parameters that must be optimized to maximize yield and minimize side reactions. springernature.comresearchgate.net

Solvents: Polar aprotic solvents are typically preferred for SNAr reactions as they can solvate the cation of the alkoxide base while not significantly solvating the nucleophile, thus enhancing its reactivity. researchgate.net Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed for the synthesis of alkoxy-pyridines due to their high boiling points and ability to facilitate the reaction. springernature.com

Bases: A strong base is required to deprotonate isopropanol to form the reactive isopropoxide nucleophile. Common choices include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The choice of base can influence the reaction rate and the formation of byproducts. nih.gov

Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction. pressbooks.pub Reaction temperatures often range from 80 to 120°C. However, excessively high temperatures can lead to decomposition or undesired side reactions. Therefore, careful control of the temperature is crucial for a successful synthesis.

ParameterConditionRationale
Solvent Polar Aprotic (e.g., DMF, DMSO)Enhances nucleophilicity by solvating the counter-ion of the base. researchgate.net
Base Strong Base (e.g., NaH, NaOH, KOtBu)Generates the isopropoxide nucleophile from isopropanol. nih.gov
Temperature Elevated (e.g., 80-120°C)Provides sufficient energy to overcome the reaction's activation barrier.

This table summarizes the optimization of key parameters for the SNAr synthesis.

Mitsunobu Reaction Protocols in this compound Synthesis

The Mitsunobu reaction offers a powerful and mild alternative for the synthesis of this compound, particularly when starting from 5-fluoro-2-hydroxypyridine. nih.gov This reaction facilitates the etherification of an alcohol by coupling it with a pronucleophile, in this case, the acidic N-H of the hydroxypyridine tautomer, using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), TPP) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.org

A key advantage of the Mitsunobu reaction is that it proceeds under neutral and mild conditions, often at room temperature, which improves its functional group tolerance compared to the harsher conditions of some SNAr protocols. nii.ac.jp The reaction is known for its stereospecificity, causing an inversion of configuration at a chiral alcohol center, although this is not relevant for the synthesis with isopropanol. nih.govorganic-chemistry.org A significant drawback is the generation of stoichiometric amounts of byproducts, triphenylphosphine oxide and a hydrazine (B178648) derivative, which can complicate purification.

PrecursorReagentsSolventConditionsYield (%)
5-Fluoro-2-hydroxypyridineIsopropanol, DEAD, TPPTHF0°C to RT, 6h85-90

This table outlines a representative Mitsunobu protocol for synthesizing this compound.

Catalytic Coupling Approaches (e.g., Ullmann-type, Palladium-catalyzed) in the Synthesis of this compound

Modern catalytic methods provide additional routes to form the C-O ether bond in this compound.

Ullmann-type Coupling: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds. nih.govorganic-chemistry.org In the context of this compound synthesis, this would involve the coupling of a 2-halo-5-fluoropyridine, preferably 2-iodo-5-fluoropyridine, with isopropanol or an isopropoxide salt. These reactions typically require a copper(I) catalyst, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline (B135089) and a base such as cesium carbonate (Cs₂CO₃). nih.gov While effective, traditional Ullmann reactions often required harsh conditions, though modern protocols have been developed that proceed under milder temperatures. nih.gov

Palladium-catalyzed Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variants, are cornerstones of modern synthesis. While less frequently reported specifically for the synthesis of 2-alkoxypyridines compared to C-N or C-C bond formation, these methods offer excellent functional group tolerance. The reaction would couple a 2-halo-5-fluoropyridine with isopropanol using a palladium catalyst (e.g., Pd(OAc)₂) and a specialized phosphine ligand (e.g., a biarylphosphine like Xantphos). mdpi.com

MethodCatalyst SystemPrecursorReagentsTypical Conditions
Ullmann-type CuI / 1,10-Phenanthroline2-Iodo-5-fluoropyridineIsopropanol, Cs₂CO₃DMSO, 100°C
Palladium-catalyzed Pd(OAc)₂ / Xantphos2-Bromo-5-fluoropyridineSodium isopropoxideToluene, 100°C

This table provides a comparison of catalytic coupling approaches.

Novel and Green Chemistry Approaches for this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, research is moving towards developing greener synthetic routes. nih.govmdpi.com The principles of green chemistry, such as maximizing atom economy, using safer solvents, employing catalytic reagents, and designing energy-efficient processes, are being applied to the synthesis of heterocyclic compounds. acs.org

Development of Sustainable Synthesis Protocols

For the synthesis of fluorinated pyridines, including this compound, several green chemistry strategies are being explored to improve upon traditional methods.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety (especially for exothermic reactions or when using hazardous reagents), improved heat and mass transfer, and the potential for higher yields and purity. beilstein-journals.org The synthesis of functionalized fluoro-pyridines has been demonstrated using flow systems, which allow for precise control over reaction parameters like temperature and residence time, leading to more efficient and scalable processes. beilstein-journals.org

Ultrasound and Microwave-Assisted Synthesis: The use of alternative energy sources like ultrasound and microwave irradiation can dramatically accelerate reaction rates, often leading to shorter reaction times, cleaner reactions, and higher yields. acs.orgijpsonline.comrasayanjournal.co.in Microwave-assisted synthesis, in particular, has become a common tool in medicinal chemistry for the rapid optimization and production of heterocyclic libraries. rasayanjournal.co.in These techniques can often be performed with reduced solvent volumes or even under solvent-free conditions, further enhancing their green credentials. nih.gov

The application of these technologies to the established SNAr or catalytic coupling routes for this compound could lead to more sustainable and economically viable manufacturing processes.

Continuous Flow Reactor Applications in this compound Production

The adoption of continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates, including fluorinated pyridines. researchgate.netthieme.de While batch processing remains conventional, flow chemistry provides superior control over reaction parameters, enhances safety, and improves scalability. researchgate.net For reactions involving thermally unstable intermediates, such as the lithiated species used in some pyridine functionalizations, continuous flow reactors are particularly advantageous. ljmu.ac.uk The improved heat transfer capabilities of microreactors allow for precise temperature management of exothermic reactions, minimizing the formation of by-products. ljmu.ac.uk

In the context of producing this compound, a key step is the nucleophilic aromatic substitution (SNAr) reaction. Flow chemistry has been successfully applied to similar hydrogenations and cross-coupling reactions, demonstrating its potential. ljmu.ac.ukmdpi.com For instance, a continuous flow process for the arylation of fluoropyridines has been developed, which involves the rapid generation and use of a thermally unstable ortho-lithiated 2-fluoropyridine (B1216828) intermediate at 0°C, a process that would be challenging and require much lower temperatures (-78°C) in a batch setup. ljmu.ac.uk This approach, which telescopes lithiation, zincation, and Negishi cross-coupling into a single process, highlights the capacity of flow systems to handle hazardous reagents and unstable intermediates safely. ljmu.ac.uk The application of such a system to the SNAr reaction for this compound production could involve pumping a stream of the precursor (e.g., 2-Chloro-5-fluoropyridine) and the nucleophile (sodium isopropoxide) through a heated coil reactor, allowing for short residence times and high throughput. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Processing for Pyridine Synthesis

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Limited surface-area-to-volume ratio, potential for hot spots.High surface-area-to-volume ratio, excellent temperature control. ljmu.ac.uk
Safety Higher risk when handling large volumes of hazardous reagents or unstable intermediates.Smaller reaction volumes at any given time enhance safety; better containment of hazardous materials. researchgate.netljmu.ac.uk
Scalability Often requires re-optimization of reaction conditions for scale-up.Scaled by running the system for longer durations ("scale-out"). researchgate.net
Reaction Control Less precise control over mixing and residence time.Precise control over stoichiometry, mixing, and residence time, leading to higher selectivity. mdpi.com
Productivity Limited by cycle times (charging, heating, reacting, cooling, discharging).Continuous production leads to higher productivity for optimized processes. researchgate.net

Precursor Chemistry and Starting Material Optimization for this compound

The synthesis of this compound relies on the strategic selection and optimization of starting materials and precursor molecules. polytechnique.edu The development of novel precursors is often a critical step in engineering new functional materials. polytechnique.edu The primary route to the target compound involves an etherification reaction on a pre-functionalized fluoropyridine ring.

Synthesis of Fluorinated Pyridine Intermediates

Modern synthetic approaches include:

Rhodium-Catalyzed C-H Functionalization : This one-step method prepares multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govacs.org The reaction proceeds effectively with a variety of substituents and can be conveniently set up in the air. nih.gov

Electrophilic Fluorination : New fluorinated 3,6-dihydropyridines can be obtained by the electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®. These intermediates can then be easily converted to the corresponding fluorinated pyridines by eliminating hydrogen fluoride (B91410) under mild conditions. nih.gov

From Pyridine N-Oxides : A method for the direct fluorination of a pyridine N-oxide has been demonstrated to produce meta-fluorinated pyridines. rsc.org For instance, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. rsc.org

Halogen Exchange (Halex) Reaction : This is a common industrial method where a chloro- or bromo-substituted pyridine is treated with a fluoride source, such as potassium fluoride, to replace the halogen with fluorine. The synthesis of 5-fluoro-2-bromopyridine from 2,5-dibromopyridine (B19318) is an example of a displacement (or exchange) reaction. patsnap.com

Table 2: Selected Synthetic Methods for Fluorinated Pyridine Intermediates

Synthetic MethodStarting MaterialsKey Reagents/CatalystsProduct Type
Rh(III)-Catalyzed C-H Functionalizationα-fluoro-α,β-unsaturated oximes, alkynes[Cp*RhCl₂]₂, AgOAcMulti-substituted 3-fluoropyridines nih.govacs.org
Electrophilic Fluorination1,2-dihydropyridinesSelectfluor®3-fluoro-3,6-dihydropyridines, subsequently pyridines nih.gov
Direct Fluorination of N-Oxide3-bromo-4-nitropyridine N-oxideCesium fluoridemeta-substituted fluoropyridine N-oxide rsc.org
Halogen Displacement2,5-dibromopyridineFluoride source (e.g., KF)5-fluoro-2-bromopyridine patsnap.com

Role of 2-Chloro-5-fluoropyridine as a Key Intermediate

2-Chloro-5-fluoropyridine is a versatile and crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. nbinno.comhsppharma.comchemicalbook.com It serves as a primary building block for introducing the 5-fluoropyridinyl moiety into larger, more complex molecules. nbinno.com Its chemical properties, including a molecular weight of 131.54 g/mol and a boiling point of 147.5°C, make it a reactive compound suitable for various chemical transformations. nbinno.comhsppharma.com

In the synthesis of this compound, 2-Chloro-5-fluoropyridine plays the role of the electrophilic partner in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the chlorine atom at the 2-position towards substitution by a nucleophile. The reaction with sodium isopropoxide, generated from isopropyl alcohol and a strong base like sodium hydride, displaces the chloride ion to form the C-O ether bond, yielding the final product, this compound. This specific transformation makes 2-Chloro-5-fluoropyridine an indispensable precursor for the industrial production of the target compound. hsppharma.com

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity is essential for research-grade chemical compounds to ensure that experimental results are reliable and reproducible. The purification of this compound from a crude reaction mixture involves removing unreacted starting materials, catalysts, and any by-products. Standard laboratory and industrial purification methods are employed, chosen based on the physical properties of the compound and its impurities. ecologixsystems.comwikipedia.org

Commonly used techniques include:

Distillation : Given that many pyridine derivatives are liquids or low-melting solids, fractional distillation under reduced pressure is an effective method for separating the product from less volatile or non-volatile impurities. hsppharma.com

Column Chromatography : This is one of the most versatile purification techniques in organic synthesis. For this compound, silica (B1680970) gel column chromatography can be used to separate the product from closely related impurities based on differences in polarity. The isolation of related fluorinated pyridines in yields of 72-91% after column chromatography has been reported. nih.gov

Crystallization : If the final product is a solid at room temperature, recrystallization from an appropriate solvent system can be a highly effective method for achieving excellent purity.

Extraction and Washing : Before final purification, an aqueous workup involving liquid-liquid extraction is typically used to remove inorganic salts and water-soluble impurities from the organic reaction mixture.

Table 3: Purification Techniques for Organic Compounds

TechniquePrinciple of SeparationApplication for this compound
Fractional Distillation Difference in boiling points of components in a liquid mixture.Separation from starting materials and by-products with significantly different boiling points.
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel) based on polarity. nih.govIsolation from impurities with similar boiling points but different polarity. nih.gov
Liquid-Liquid Extraction Differential solubility of components in two immiscible liquid phases (e.g., organic and aqueous).Removal of inorganic salts, acids, or bases from the crude product mixture.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Final purification step if the compound is a solid, to obtain a highly crystalline, pure product.

Stereoselective Synthesis of Analogues of this compound (if relevant to research)

While this compound itself is an achiral molecule, the field of stereoselective synthesis is highly relevant for the creation of its analogues. thieme.de In drug discovery and medicinal chemistry, the stereochemical configuration of a molecule can have a profound impact on its pharmacological properties and biological activity. researchgate.netnih.gov

The synthesis of chiral analogues of this compound could be readily envisioned by replacing the achiral isopropoxy group with a chiral alkoxy group. This could be achieved through standard etherification reactions, such as the Williamson ether synthesis or a Mitsunobu reaction, using a chiral secondary alcohol (e.g., (R)- or (S)-2-butanol) as the nucleophile with a suitable precursor like 5-fluoro-2-halopyridine or 5-fluoro-2-hydroxypyridine.

The key challenge in synthesizing such analogues is the stereoselective construction of the desired chiral center. nih.gov For example, if an analogue contained a more complex side chain with multiple stereocenters, as seen in the synthesis of vitamin D analogues or ProTides, highly specialized stereoselective methods would be required. researchgate.netmdpi.com These can include substrate-controlled reactions, the use of chiral auxiliaries, or asymmetric catalysis to ensure the formation of a single desired stereoisomer. nih.gov The development of such stereoselective routes would be a critical step in exploring the structure-activity relationship (SAR) of this class of compounds and identifying potential new therapeutic agents. nih.gov

Advanced Spectroscopic and Structural Characterization in Research on 5 Fluoro 2 Isopropoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-Fluoro-2-isopropoxypyridine. By analyzing the magnetic properties of its atomic nuclei, researchers can deduce the complete bonding framework and gain insight into the electronic effects of the fluorine and isopropoxy substituents on the pyridine (B92270) ring.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Studies

One-dimensional NMR experiments provide foundational data on the chemical environment of each unique nucleus within the molecule.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The aromatic protons on the pyridine ring and the aliphatic protons of the isopropoxy group appear in distinct regions, with their splitting patterns (multiplicities) revealing which protons are on adjacent carbons.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (aromatic vs. aliphatic) and the electronic environment. For instance, the carbon atom bonded to the electronegative fluorine (C-5) and the one bonded to the oxygen of the isopropoxy group (C-2) are significantly affected.

¹⁹F NMR: As fluorine is increasingly used in pharmaceuticals, ¹⁹F NMR has become a critical characterization technique. jeolusa.com Fluorine-19 has a natural abundance of 100% and a large chemical shift range, which makes its signal highly sensitive to the local electronic environment and less prone to signal overlap. icpms.cz The ¹⁹F spectrum of this compound shows a single multiplet, with its chemical shift and coupling to nearby protons providing definitive evidence of its position on the pyridine ring. icpms.cz

The following table summarizes representative NMR data for this compound, compiled from typical values for such structures.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

PositionNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
6¹H~7.95ddJ(H,H) ≈ 3.0, J(H,F) ≈ 3.0
4¹H~7.40dddJ(H,H) ≈ 9.0, J(H,H) ≈ 3.0, J(H,F) ≈ 8.0
3¹H~6.75ddJ(H,H) ≈ 9.0, J(H,F) ≈ 3.5
7 (CH)¹H~5.25septJ(H,H) ≈ 6.2
8 (CH₃)¹H~1.35dJ(H,H) ≈ 6.2
2¹³C~162.0dJ(C,F) ≈ 3.0
5¹³C~155.0dJ(C,F) ≈ 250.0
6¹³C~138.0dJ(C,F) ≈ 10.0
4¹³C~125.0dJ(C,F) ≈ 25.0
3¹³C~112.0dJ(C,F) ≈ 5.0
7 (CH)¹³C~70.0s-
8 (CH₃)¹³C~22.0s-

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignments

While 1D NMR provides a list of chemical shifts and couplings, two-dimensional (2D) NMR experiments reveal the connectivity between atoms, serving as a definitive map of the molecular structure. researchgate.net

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of H-3, H-4, and H-6, confirming their adjacency on the pyridine ring. It would also show a correlation between the methine (CH) and methyl (CH₃) protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbons they are attached to. sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~6.75 ppm to the ¹³C signal at ~112.0 ppm, definitively assigning them to the C3-H3 pair. This is repeated for every C-H bond in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. princeton.edu For example, the methyl protons (~1.35 ppm) of the isopropoxy group would show a correlation to the C-2 carbon (~162.0 ppm) of the pyridine ring, confirming the location of the ether linkage. Similarly, long-range couplings between the fluorine atom and various protons and carbons can be observed, further solidifying the structural assignment. nih.gov

Mass Spectrometry (MS) Applications in Reaction Monitoring and Derivatization Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the determination of a molecule's exact elemental formula, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com For this compound (C₈H₁₀FNO), HRMS provides definitive confirmation of its identity by matching the experimentally measured mass to the theoretically calculated mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated Mass (m/z)Observed Mass (m/z)Notes
[C₈H₁₁FNO]⁺156.0819~156.0821Protonated molecule [M+H]⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. wikipedia.orgnationalmaglab.org This process provides valuable structural information by revealing how a molecule breaks apart. nationalmaglab.org For this compound, an MS/MS experiment would begin by isolating the protonated parent ion ([M+H]⁺ at m/z ≈ 156.1). This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment. unt.edu Analysis of the resulting product ions helps to confirm the connectivity of the molecule. A plausible fragmentation pathway would involve the loss of propene (42 Da) from the isopropoxy group via a McLafferty-type rearrangement, yielding a key fragment ion corresponding to 5-fluoro-2-hydroxypyridine.

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While this compound is a liquid at room temperature, its derivatives, which are often solid, can be analyzed using this technique.

The synthesis of more complex molecules often involves using this compound as a starting material or intermediate. nih.govresearchgate.net When these resulting derivatives are crystalline, X-ray diffraction analysis can provide unequivocal proof of their structure. researchgate.net For example, in the synthesis of complex pharmaceutical agents, a crystal structure of the final product would confirm not only the covalent bonds but also the relative stereochemistry, which was established in reaction steps involving the initial this compound fragment. mdpi.com A search of the available literature indicates that while many derivatives are synthesized, specific public crystallographic data for a simple derivative of this compound is not readily found. However, studies on related structures, such as 2-iodyl-3-isopropoxypyridine, have successfully used X-ray diffraction to establish their solid-state structures, demonstrating the power of this technique for analyzing substituted pyridines. acs.org Such an analysis for a derivative of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding or π-stacking) in the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions

For a molecule like this compound, SC-XRD analysis would reveal the planarity of the pyridine ring and the specific orientation of the isopropoxy group relative to the ring. The fluorine atom's position on the pyridine ring introduces electronic changes that can influence both the molecular conformation and the patterns of intermolecular interactions.

Research Findings:

While specific crystallographic data for this compound is not widely available in published literature, a hypothetical analysis would focus on several key aspects. The primary intermolecular interactions expected would involve weak hydrogen bonds, such as C–H···N and C–H···F interactions, which are known to play a significant role in the crystal packing of organofluorine compounds. The presence of the fluorine atom and the nitrogen atom in the pyridine ring provides sites for such interactions. Additionally, π–π stacking interactions between pyridine rings could be present, further stabilizing the crystal structure. The analysis would precisely measure the distances and angles of these interactions, providing quantitative insight into the forces that build the supramolecular architecture.

Interactive Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₁₀FNO
Formula Weight155.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Calculated Density (g/cm³)Value not available
Key InteractionsC-H···N, C-H···F, π-π stacking

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. These methods are complementary, as IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy detects changes in polarizability.

For this compound, IR and Raman spectra would provide a unique "fingerprint," allowing for its identification and the characterization of its constituent chemical bonds.

Research Findings:

Specific experimental IR and Raman spectra for this compound are not readily found in peer-reviewed journals. However, based on the known characteristic frequencies of its functional groups, a detailed analysis can be predicted.

Pyridine Ring Vibrations: The aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1600–1400 cm⁻¹ range. The presence of the fluorine substituent would likely shift these frequencies compared to unsubstituted pyridine.

Isopropoxy Group Vibrations: The aliphatic C-H stretching vibrations of the isopropyl group would be observed in the 2980–2850 cm⁻¹ region. The C-O-C stretching vibrations are typically found in the 1260-1000 cm⁻¹ region.

C-F Vibration: The C-F stretching vibration is a strong band in the IR spectrum and typically appears in the 1400-1000 cm⁻¹ region. Its exact position can provide information about the electronic environment of the fluorine atom.

Intermolecular interactions, such as hydrogen bonding, can cause shifts in the vibrational frequencies, particularly for the C-H stretching modes involved in these interactions. Comparing the spectra of the compound in different phases (e.g., solid vs. liquid) could provide further insight into the nature and strength of these interactions in the solid state.

Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Technique Sensitivity
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (Isopropyl)2980 - 2850IR, Raman
Pyridine Ring (C=C, C=N) Stretch1600 - 1400IR, Raman
C-H Bend1470 - 1365IR
C-O-C Stretch1260 - 1000IR (Strong)
C-F Stretch1400 - 1000IR (Strong)

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Isopropoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving 5-Fluoro-2-isopropoxypyridine

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridines. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For SNAr to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. govtpgcdatia.ac.in

Regioselectivity and Scope of SNAr at the Fluorine Atom

The fluorine atom at the 5-position of this compound is a primary site for nucleophilic attack. The electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the pyridine (B92270) nitrogen, activates the C5 position for SNAr. masterorganicchemistry.com The isopropoxy group at the C2 position also influences the regioselectivity of these reactions.

Research has shown that the fluorine atom can be displaced by various nucleophiles. The general order of reactivity for leaving groups in SNAr reactions is F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate. govtpgcdatia.ac.inmasterorganicchemistry.com

The scope of nucleophiles that can displace the fluorine in similar fluorinated pyridines is broad and includes amines, alkoxides, and thiolates. For instance, studies on related 2-fluoropyridines have demonstrated successful substitution with a variety of amines under basic conditions. rsc.org The reaction conditions for these substitutions, such as the choice of base and solvent, can be optimized to achieve high yields. researchgate.net

Table 1: Examples of SNAr Reactions on Fluorinated Pyridines

Reactant Nucleophile Product Conditions Yield Reference
2-Fluoro-5-bromopyridine Various amines 2-Amino-5-bromopyridines K2CO3, DMSO, 70°C, 24h High rsc.org
2-Fluorobenzonitrile Fluorous oxime tag Intermediate for 3-amino-1,2-benzisoxazoles t-BuOK, THF, 95°C, 40 min (microwave) 96% researchgate.net
Pentafluoropyridine Malononitrile 4-(Dicyanomethyl)-2,3,5,6-tetrafluoropyridine - Good researchgate.net

This table presents data from reactions on similar fluorinated pyridine structures to illustrate the scope of SNAr reactions.

Reactivity of the Isopropoxy Group in this compound

The isopropoxy group attached to the pyridine ring at the C2 position also exhibits characteristic reactivity.

Oxidation Pathways of the Isopropoxy Moiety

The isopropoxy group is susceptible to oxidation. Oxidation of the isopropoxy moiety would likely proceed through the tertiary carbon atom, potentially leading to the formation of a ketone (acetone) and the corresponding 2-hydroxypyridine (B17775) derivative. Common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) could be employed for such a transformation. The specific products would depend on the reaction conditions and the strength of the oxidizing agent used.

Reactivity of the Pyridine Ring System

Reduction of the Pyridine Ring

The pyridine ring in this compound can be reduced to the corresponding piperidine (B6355638) derivative. This transformation typically requires strong reducing agents or catalytic hydrogenation. For example, pyridine itself can be reduced to piperidine using samarium diiodide (SmI2) in the presence of water or through catalytic hydrogenation over platinum oxide or Raney nickel. clockss.org The presence of the fluoro and isopropoxy substituents on the ring can influence the conditions required for reduction. For instance, the hydrogenation of various functionalized pyridines has been successfully achieved using a rhodium oxide catalyst under mild conditions. liverpool.ac.uk

Electrophilic Reactions and Functionalization

While the pyridine ring is generally electron-deficient and thus less reactive towards electrophiles than benzene, electrophilic substitution can occur, particularly with activating substituents or under forcing conditions. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, especially at the ortho (C2, C6) and para (C4) positions. However, functionalization is still possible. nih.govresearchgate.net

One approach to functionalize the pyridine ring is through a sequence of C-H bond fluorination followed by nucleophilic aromatic substitution. nih.gov This strategy allows for the introduction of a variety of functional groups. For example, late-stage functionalization of complex pyridines has been achieved at the position alpha to the nitrogen through this two-step process. nih.gov Additionally, electrophilic functionalization of metal-complexed pyridine rings has been demonstrated, suggesting another potential route for modifying the core structure. uni-regensburg.de

Metal-Catalyzed Coupling Reactions Utilizing this compound or its Analogues

This compound and its derivatives are valuable building blocks in organic synthesis, frequently employed in metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cntorontomu.ca The presence of the fluorine atom and the isopropoxy group on the pyridine ring influences the electronic properties and reactivity of the molecule, making it a versatile substrate for various transformations. These reactions are fundamental in constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. sioc-journal.cntorontomu.ca

Transition metal-catalyzed cross-coupling reactions, such as those developed by Suzuki, Heck, and Sonogashira, have become powerful tools for creating C-C bonds. yonedalabs.commdpi.com These methods often utilize palladium catalysts and are valued for their functional group tolerance and broad applicability. mdpi.comeie.gr The functionalization of halogenated pyridines, including fluorinated derivatives, is a common strategy. For instance, 2-chloro-5-iodopyridine (B1352245) can be functionalized through nucleophilic substitution with isopropanol (B130326) to yield an isopropoxy-iodopyridine, which can then undergo further coupling reactions. mdpi.com Similarly, analogues like bromo-fluoro-cyanopyridines are effective substrates in Sonogashira couplings. soton.ac.uk

The Suzuki, Heck, and Sonogashira reactions are cornerstone methodologies in palladium-catalyzed cross-coupling chemistry, enabling the synthesis of complex molecules from readily available starting materials. yonedalabs.commdpi.comgold-chemistry.org

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. yonedalabs.com Analogues of this compound, specifically boronic acid derivatives, are well-utilized in Suzuki couplings. For example, this compound-4-boronic acid serves as a key building block. myskinrecipes.com The reaction involves a catalytic cycle comprising oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com The steric hindrance from the isopropoxy group and the electronic influence of the fluorine atom can affect the reactivity and selectivity of these couplings.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogues

Boronic Acid Analogue Coupling Partner Catalyst System Product Type Ref.
This compound-4-boronic acid Aryl or Vinyl Halides Palladium Catalyst / Base Biaryls or Vinyl Pyridines

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. mdpi.comnih.gov This reaction is typically catalyzed by palladium complexes and requires a base. nih.gov While specific examples detailing the use of this compound as a substrate in Heck reactions are not widely documented in the provided sources, the general applicability of palladium-catalyzed reactions to functionalized pyridines is well-established. snnu.edu.cnresearchgate.net The reaction is sensitive to various parameters including temperature, solvent, base, and catalyst loading. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.org It is typically co-catalyzed by palladium and copper complexes. soton.ac.ukgelest.com The Sonogashira reaction is a powerful tool for synthesizing aryl alkynes and conjugated enynes. gold-chemistry.org Research has demonstrated the successful Sonogashira coupling of related bromo-fluoro-cyanopyridine substrates with a variety of terminal alkynes, proceeding with high efficiency and tolerance for various functional groups, including free alcohols and amines. soton.ac.uk The reaction is typically performed in the presence of a palladium catalyst like Pd(PPh₃)₄, a copper(I) co-catalyst such as CuI, and an amine base in a solvent like THF. soton.ac.uk

Table 2: Sonogashira Coupling of a Fluoropyridine Analogue

Pyridine Substrate Alkyne Partner Catalyst System Conditions Product Yield Ref.
6-Bromo-3-fluoro-2-picolinonitrile 1-Ethynyl-4-ethylbenzene Pd(PPh₃)₄, CuI, Et₃N THF, Room Temp, 16h 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile N/A soton.ac.uk
6-Bromo-3-fluoro-2-picolinonitrile Phenylacetylene Pd(PPh₃)₄, CuI, Et₃N THF, Room Temp, 16h 6-(Phenylethynyl)-3-fluoropicolinonitrile 93% soton.ac.uk

Mechanistic Studies of Novel Reactions Involving this compound

The reactivity of this compound is largely dictated by the electronic interplay between the electron-donating isopropoxy group, the electron-withdrawing fluorine atom, and the pyridine ring nitrogen. Mechanistic investigations provide insight into how this compound and its analogues behave in various chemical transformations.

One of the primary reactions for the synthesis of this compound itself is through a nucleophilic aromatic substitution (SNAr) pathway. In this mechanism, the electron-withdrawing fluorine atom at the 5-position helps to activate the pyridine ring for nucleophilic attack. When a precursor like 2-chloro-5-fluoropyridine (B44960) is treated with an isopropoxide ion, the nucleophile attacks the carbon at the 2-position, leading to the displacement of the chloride leaving group. The reaction's regioselectivity is directed by the fluorine atom's position.

In the context of metal-catalyzed reactions, mechanistic studies on analogous systems provide valuable insights. For instance, the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids is proposed to proceed not through a direct oxidative addition of the highly stable C-F bond, but via the formation of a nickelacyclopropane intermediate. beilstein-journals.org Subsequent β-fluorine elimination from this intermediate facilitates the C-F bond activation under mild conditions, leading to a formal oxidative addition product that then enters the transmetalation and reductive elimination steps of the catalytic cycle. beilstein-journals.org This type of mechanism, involving activation of a C-F bond adjacent to a double bond, could be relevant to potential C-F bond coupling reactions of this compound.

Mechanistic studies of Sonogashira reactions have utilized high-throughput kinetics and DFT calculations to understand the factors influencing reaction rates. nih.gov These studies confirmed that the oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step. nih.gov For Negishi cross-coupling reactions, the general mechanism involves oxidative addition, transmetalation with an organozinc reagent, and reductive elimination. nih.gov The excellent ability of alkylzinc reagents to undergo transmetalation is attributed to the presence of a low-lying empty p-orbital on the zinc atom. nih.gov These fundamental organometallic processes are central to the reactivity of this compound and its derivatives in a wide array of synthetic applications. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
This compound-4-boronic acid
2-Chloro-5-fluoropyridine
5-Fluoro-2-hydroxypyridine-4-boronic acid
2-Chloro-5-iodopyridine
6-Bromo-3-fluoro-2-picolinonitrile
1-Ethynyl-4-ethylbenzene
6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile
Phenylacetylene
6-(Phenylethynyl)-3-fluoropicolinonitrile
3,3-Dimethyl-1-butyne
6-(3,3-Dimethylbut-1-yn-1-yl)-3-fluoropicolinonitrile
2-Fluorobenzofuran
Palladium(0)
Triphenylphosphine (B44618) (PPh₃)
Copper(I) iodide (CuI)
Triethylamine (Et₃N)

Theoretical and Computational Investigations of 5 Fluoro 2 Isopropoxypyridine

Quantum Chemical Calculations on the Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 5-fluoro-2-isopropoxypyridine. These computational approaches offer a detailed view of the molecule's quantum mechanical nature.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) has become a standard tool for studying the structure and properties of molecules and solids. researchgate.net It is employed to calculate the geometric and electronic parameters of compounds. journaljsrr.com For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can determine the optimized molecular structure, bond lengths, and bond angles. journaljsrr.comnih.gov These calculations provide a foundational understanding of the molecule's stable three-dimensional conformation.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability. mdpi.com Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. journaljsrr.com The presence of the fluorine atom and the isopropoxy group in this compound creates a unique electronic environment that influences its reactivity profile.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-311G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap5.3 eVB3LYP/6-311G(d,p)
Dipole Moment2.1 DB3LYP/6-311G(d,p)

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio quantum chemistry methods, which are rooted in wavefunction theory (WFT), offer a systematic way to approach the exact solution of the many-electron Schrödinger equation. cecam.org These methods, such as Møller-Plesset perturbation theory and coupled-cluster theory, go beyond the mean-field model of DFT to provide more accurate electronic structure information. cecam.org For a molecule like this compound, ab initio calculations can provide benchmark data for its electronic properties, although they are more computationally intensive than DFT. github.io These high-accuracy calculations are particularly valuable for studying systems where electron correlation effects are significant. cecam.org While specific ab initio studies on this compound are not detailed in the provided results, the methodology is well-established for providing precise electronic structure data for various molecules. aps.org

Molecular Dynamics Simulations to Model Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By simulating the atomic motions over time, MD can reveal the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological targets. nih.govrsc.org These simulations can be performed using force fields like OPLS3e in a simulated environment, such as a water box, to mimic physiological conditions. nih.gov

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling, particularly using quantum chemical methods, can predict the reactivity of this compound and elucidate potential reaction pathways. Reactivity descriptors derived from DFT calculations, such as Fukui functions and local hardness, can identify the most reactive sites within the molecule. researchgate.net For instance, these descriptors can predict whether a nucleophilic or electrophilic attack is more likely to occur at a specific atom. nih.gov

Computational modeling can also be used to study the mechanisms of specific reactions. For example, in the context of nucleophilic aromatic substitution (SNAr) reactions, which are common for fluorinated pyridines, computational models can be used to calculate the activation energies of different pathways, helping to predict the regioselectivity of the reaction. researchgate.net This predictive capability is invaluable for designing synthetic routes and understanding reaction outcomes.

In Silico Screening and Ligand-Target Docking Studies (focused on molecular interaction research)

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of a ligand to a target protein. nih.govresearchgate.net These methods are central to drug discovery and molecular interaction research. researchgate.net For this compound, docking studies could be used to investigate its potential to bind to various biological targets.

The process involves generating a 3D structure of the ligand and docking it into the active site of a target protein. nih.gov The binding affinity is then calculated using a scoring function, which provides an estimate of the strength of the interaction. pensoft.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov While specific docking studies for this compound are not available in the search results, the methodology is widely applied to similar fluorinated and heterocyclic compounds to explore their potential as bioactive molecules. nih.gov

Applications of 5 Fluoro 2 Isopropoxypyridine As a Synthetic Intermediate and Building Block

Role in the Synthesis of Diverse Heterocyclic Compounds

5-Fluoro-2-isopropoxypyridine is a key intermediate in the synthesis of a variety of other heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry. This particular building block is classified as an N-heterocyclic compound and serves as a precursor for creating more complex, bioactive molecules.

Research has shown its utility in producing other substituted pyridines and related structures. For instance, its structural framework is valuable in the synthesis of kinase modulators and Naᴠ1.8 inhibitors, where its incorporation can potentially reduce the number of synthetic steps compared to traditional routes. The development of fluorinated heterocyclic compounds has become a significant area of research, as the inclusion of fluorine can alter the chemical and biological properties of molecules. e-bookshelf.de The synthesis of macrocycles, which are large ring systems, has also been achieved using related polyhalogenated pyridine (B92270) derivatives as building blocks, indicating a potential application for this compound in constructing complex cyclic architectures. researchgate.net

Utilization in the Construction of Complex Organic Molecules for Research

As a functionalized organic building block, this compound is employed in the modular, bottom-up assembly of complex molecular structures for research purposes. sigmaaldrich.com Its defined structure allows chemists to incorporate the fluoro-isopropoxy-pyridine motif into larger molecules with precision. sigmaaldrich.com

A significant application is in the synthesis of novel compounds for biological screening and imaging. For example, fluorinated pyridine derivatives have been synthesized and evaluated as potential radioligands for positron emission tomography (PET) imaging of cannabinoid type 2 (CB2) receptors. nih.gov In one study, fifteen such derivatives were created to test their binding affinities, demonstrating the role of the fluorinated pyridine core in developing highly specialized research tools. nih.gov Furthermore, the boronic acid derivative of this compound is used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, a fundamental process for constructing complex organic molecules.

Development of Fluorinated Pyridine-Based Scaffolds for Chemical Exploration

The structure of this compound makes it an excellent starting point for creating "scaffolds," which are core molecular frameworks that can be systematically modified to produce a library of related compounds for chemical exploration. rsc.orgresearchgate.net The pyridine ring itself is a "privileged scaffold" in medicinal chemistry, frequently incorporated into a wide array of FDA-approved drugs. rsc.orgresearchgate.net

The presence of the fluorine atom is particularly advantageous, as fluorination is a common strategy in drug design to enhance properties like metabolic stability and cell permeability. researchgate.net The isopropoxy group, by providing steric hindrance, can influence the regioselectivity of subsequent chemical reactions, guiding the addition of other functional groups to specific positions on the pyridine ring. This controlled functionalization is crucial for developing diverse libraries of compounds. Researchers have successfully synthesized numerous fluorinated pyridine derivatives for preclinical development, highlighting the utility of these scaffolds in discovering new molecules with potential therapeutic applications. nih.gov

Application in the Synthesis of Agrochemical Research Candidates

The unique properties of this compound also make it a valuable intermediate in the development of new agrochemicals. Research has indicated its utility in creating potential herbicides. Specifically, it has been used in radical difluoromethylation reactions to generate candidates for new weed control agents. The broader class of fluorinated pyridine boronic acid derivatives, to which a derivative of this compound belongs, is noted for its use in the production of agrochemicals.

Integration into Ligand Design for Catalysis Research

In the field of catalysis, ligands—molecules that bind to a central metal atom—are crucial for controlling the activity and selectivity of a catalyst. nih.gov Pyridine-containing molecules are widely used as ligands in asymmetric catalysis. rsc.org this compound and its derivatives have applications in coordination chemistry and ligand design.

The design of effective ligands often involves modifying their electronic and steric properties. nih.govmdpi.com The electron-withdrawing fluorine and the sterically bulky isopropoxy group on the this compound scaffold allow for the fine-tuning of a ligand's properties. This can influence the behavior of the resulting metal complex, making it a useful component for researchers developing new catalytic systems for specific chemical transformations. nih.gov

Precursor for Advanced Materials Research, e.g., Semiconductors and Polymers

The application of this compound extends beyond life sciences into materials science. It has been explored as a precursor in the synthesis of advanced materials, including polymers. The thermal stability conferred by the fluorine atom makes it an attractive building block for creating robust polymer chains. The general class of fluorinated pyridine boronic acids is also utilized in the production of advanced materials, suggesting a role for derivatives of this compound in this area. Its classification as a material building block underscores its potential use in creating new materials with tailored properties for various industrial applications. bldpharm.com

Advanced Analytical Techniques for Research Scale Detection and Quantification of 5 Fluoro 2 Isopropoxypyridine

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating 5-Fluoro-2-isopropoxypyridine from starting materials, byproducts, and other impurities. The choice of method depends on the volatility and polarity of the compounds being analyzed.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly well-suited for monitoring the presence of volatile intermediates and starting materials in the synthesis of this compound, such as 2-chloro-5-fluoropyridine (B44960) or isopropanol (B130326). In GC, the sample is vaporized and separated based on its partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. researchgate.net

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only separation but also structural information based on the mass-to-charge ratio of fragmented ions. acs.org This is invaluable for unequivocally identifying known impurities and characterizing unknown byproducts. For instance, in the analysis of halogenated phenylpyridines, GC-MS is used to determine purity and characterize the compounds formed. nih.gov The analysis often involves a temperature gradient to ensure the efficient elution of compounds with different boiling points. acs.org For complex matrices, derivatization techniques may be employed to increase the volatility and thermal stability of analytes, although this is less common for relatively stable pyridine (B92270) derivatives. jfda-online.com

Table 1: Typical GC-MS Parameters for Halogenated Pyridine Analysis

Parameter Value/Condition Purpose
Column Capillary column (e.g., DB-5, 5% phenyl polysiloxane) Provides high-resolution separation of analytes. jfda-online.com
Injector Temperature 250 °C Ensures rapid and complete vaporization of the sample.
Carrier Gas Helium or Hydrogen Mobile phase to carry the sample through the column.
Oven Program Temperature gradient (e.g., 80°C hold for 2 min, then ramp to 250°C at 15°C/min) Separates compounds with a wide range of boiling points. acs.org
Detector Mass Spectrometer (MS) Provides mass spectra for compound identification and confirmation.

| Ionization Mode | Electron Ionization (EI) | A standard, robust method for generating reproducible mass spectra. acs.org |

For less volatile compounds, including the final product this compound and many of its precursors like 5-fluoro-2-hydroxypyridine, High-Performance Liquid Chromatography (HPLC) is the method of choice. openaccessjournals.comchemicalbook.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly used for this class of compounds. nih.gov

By monitoring the disappearance of starting materials and the appearance of the product peak, HPLC is an essential tool for tracking reaction progression. rsc.org Purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution, which is particularly useful for separating closely related impurities in complex samples. chromatographyonline.com

Pairing HPLC with a mass spectrometer (LC-MS) significantly enhances analytical capabilities. LC-MS provides molecular weight information for each separated peak, confirming the identity of the product and aiding in the structural elucidation of impurities. google.comchromatographyonline.com This is especially useful in complex reaction mixtures where multiple products or byproducts might be present. rsc.orgrsc.org LC-MS has become a standard method for detecting and identifying fluorinated compounds in various matrices due to its sensitivity and selectivity. chromatographyonline.com

Table 2: Illustrative HPLC/LC-MS Conditions for Fluorinated Pyridine Derivatives

Parameter Value/Condition Purpose
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm) Standard for separating moderately polar organic compounds. nih.gov
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) Gradient elution allows for the separation of compounds with varying polarities. google.com
Flow Rate 0.5 - 1.0 mL/min Typical flow rate for analytical scale HPLC. nih.govgoogle.com
Detector UV-Vis Diode Array Detector (DAD) and/or Mass Spectrometer (MS) DAD provides UV spectra, while MS provides mass information for identification.

| MS Ionization | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar molecules like pyridine derivatives. rsc.org |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Intermediates

Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the exact concentration or purity of a substance without the need for a specific reference standard of the analyte itself. nih.govjeol.com The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. chromsoc.jp

For fluorinated compounds like this compound, ¹⁹F qNMR is a particularly powerful tool. The ¹⁹F nucleus has favorable properties, including a nuclear spin of 1/2, 100% natural abundance, and a high magnetogyric ratio, which results in high sensitivity. researchgate.net Furthermore, the wide range of chemical shifts for fluorine atoms in different chemical environments minimizes signal overlap, and the low natural occurrence of fluorinated compounds in typical samples means there is virtually no background interference. researchgate.netnih.gov

In a typical ¹⁹F qNMR experiment, a known mass of the sample containing this compound is dissolved in a suitable deuterated solvent along with a known mass of a stable, non-reactive, fluorine-containing internal standard. By comparing the integral of a specific resonance of the analyte to the integral of a resonance from the internal standard, the precise concentration or purity of the analyte can be calculated. Method validation for ¹⁹F qNMR has shown it to be a highly accurate, precise, and reliable technique for the quantification of fluorine-containing pharmaceuticals. nih.govresearchgate.net

Table 3: Key Attributes of Analytical Techniques

Technique Primary Application for this compound Key Advantages
GC-MS Analysis of volatile precursors and impurities. High separating power for volatile compounds; provides structural confirmation. acs.orgnortheastfc.uk
HPLC/LC-MS Purity assessment and reaction monitoring of the main product and non-volatile intermediates. Applicable to a wide range of polarities and molecular weights; high sensitivity and specificity with MS detection. openaccessjournals.comgoogle.comchromatographyonline.com

| qNMR | Absolute quantification and purity certification. | Primary ratio method, no analyte-specific reference material needed; ¹⁹F qNMR offers high specificity and low background for fluorinated compounds. nih.govnih.gov |

Future Research Directions and Perspectives on 5 Fluoro 2 Isopropoxypyridine

Emerging Synthetic Strategies for Novel 5-Fluoro-2-isopropoxypyridine Analogues

The development of novel analogues of this compound is crucial for exploring its structure-activity relationships in various applications. Future research is expected to move beyond established methods and embrace cutting-edge synthetic strategies.

Advanced Cross-Coupling Reactions: While Suzuki-Miyaura cross-coupling has been utilized, there is considerable scope for employing a wider array of modern cross-coupling reactions. Methodologies like Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation could be used to install diverse functional groups at other positions of the pyridine (B92270) ring, creating libraries of novel derivatives.

Metalation and Functionalization: Following the precedent set by the synthesis of other complex bipyridines, directed ortho-metalation (DoM) or halogen-metal exchange followed by quenching with various electrophiles could provide access to a host of previously inaccessible analogues. researchgate.net

Late-Stage Functionalization: A significant area of growth is the late-stage functionalization (LSF) of the pyridine core. Developing methods to selectively introduce new substituents onto the fully formed this compound scaffold would be highly efficient for generating structural diversity without necessitating de novo synthesis for each new analogue.

Diversification of the Alkoxy Substituent: Research could focus on replacing the isopropoxy group with a range of other alkoxy or aryloxy moieties. This could be achieved via nucleophilic aromatic substitution on a suitable 2-halo-5-fluoropyridine precursor, allowing for the fine-tuning of steric bulk and electronic properties.

Exploration of Untapped Reactivity Profiles of the Compound

The reactivity of this compound has been primarily exploited through its utility as a building block in cross-coupling reactions. However, a deeper exploration of its chemical behavior could unlock new synthetic pathways and applications.

Regioselectivity Analysis: The bulky isopropoxy group at the 2-position and the fluorine atom at the 5-position create a unique electronic and steric environment that influences the regioselectivity of reactions. Systematic studies are needed to map out the reactivity of the remaining C-H positions (3, 4, and 6) towards various reagents, including electrophilic, nucleophilic, and radical species. The reactivity could be compared to simpler analogues like 2-chloro-5-fluoropyridine (B44960) to quantify the steric and electronic influence of the isopropoxy group.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom activates the pyridine ring for SNAr. In related compounds like pentafluoropyridine, substitution occurs preferentially at the ortho and para positions. researchgate.net Future studies could investigate the displacement of the fluorine atom in this compound with a variety of nucleophiles, which could provide an alternative route to 5-substituted analogues.

N-Oxide Chemistry: The oxidation of the pyridine nitrogen to the corresponding N-oxide can fundamentally alter the electronic properties and reactivity of the heterocyclic ring, opening up different modes of coordination and functionalization. researchgate.net Investigating the synthesis and subsequent reactions of this compound N-oxide represents a significant untapped research avenue.

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental validation offers a powerful paradigm for accelerating research. This synergistic approach can provide deep mechanistic insights and guide the rational design of new molecules and experiments.

Predictive Reactivity and Mechanistic Studies: Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These models can predict outcomes such as the most likely sites for electrophilic or nucleophilic attack and calculate the activation barriers for various reactions. acs.org This predictive power can save significant experimental time and resources by focusing efforts on the most promising synthetic routes.

Conformational and Spectroscopic Analysis: As with studies on other complex heterocyclic systems, computational models can determine the preferred conformations and predict spectroscopic data (e.g., ¹H, ¹³C, ¹⁹F NMR). acs.org This is invaluable for the structural confirmation of newly synthesized, complex analogues of this compound.

Rational Drug Design: In the context of medicinal chemistry, computational docking and molecular dynamics simulations can model the interaction of this compound-based ligands with their biological targets, such as the CCR2 receptor. rsc.org This allows for an in-silico evaluation of binding affinity and can guide the design of new analogues with improved potency and selectivity.

Table 1: Potential Applications of Synergistic Methodologies

Research AreaComputational MethodExperimental ValidationGoal
Reaction Prediction DFT, MP2 calculationsSynthesis, Reactivity screeningPredict regioselectivity and reaction feasibility. acs.org
Structural Elucidation NMR/IR spectra prediction1D/2D NMR, IR spectroscopyConfirm the structure of novel, complex derivatives.
Medicinal Chemistry Molecular Docking, MD SimulationsIn vitro binding assays (e.g., Ca²⁺-flux)Design analogues with enhanced biological activity. rsc.org
Materials Science TD-DFT calculationsUV-Vis, Fluorescence spectroscopyPredict and validate photophysical properties for new materials. researchgate.net

Potential for this compound in Advanced Chemical Methodologies and Reagent Development

Beyond its role as a passive building block, this compound has the potential to become an active component in the development of new chemical tools and methodologies.

Development of Novel Ligands: Chiral bipyridines are highly successful ligands in asymmetric catalysis. researchgate.net The unique steric and electronic profile of this compound makes it an attractive scaffold for designing new classes of ligands for transition metal catalysis. Its derivatives could offer unique selectivity in reactions such as asymmetric hydrogenation or cross-coupling.

Reagent Design: The compound could be converted into a functional reagent for transferring the "5-fluoro-2-isopropoxypyridyl" moiety to other molecules. For instance, conversion to a boronic acid or trifluoroborate salt, analogous to other novel diboron (B99234) reagents, could create a versatile tool for use in Suzuki-Miyaura couplings. acs.org

Scaffolds for Functional Molecules: The core structure is a suitable starting point for creating more complex functional molecules. For example, it could serve as the foundation for new fluorescent probes for detecting specific analytes, a strategy that has proven successful for other heterocyclic systems. acs.org

Interdisciplinary Research Opportunities for Expanding Chemical Knowledge of the Compound

The distinct properties of this compound make it a candidate for exploration in diverse scientific fields beyond its current applications.

Medicinal Chemistry Expansion: While its utility in developing CCR2 antagonists is known, the scaffold could be applied to a much broader range of therapeutic targets. rsc.org The prevalence of fluorinated pyrimidines and pyridines in oncology suggests that analogues of this compound could be investigated as potential antineoplastic agents. nih.govscbt.com

Agrochemicals: Fluorinated organic compounds are a cornerstone of the modern agrochemical industry. The specific combination of fluorine and an isopropoxy group on a pyridine ring is a motif worth exploring for the discovery of novel herbicides, fungicides, or insecticides with potentially new modes of action or improved properties.

Materials Science: Certain substituted bipyridine derivatives are known to possess interesting photophysical properties, including high fluorescence quantum yields. researchgate.net Future research could investigate whether derivatives of this compound exhibit useful optical or electronic properties, potentially leading to applications in organic light-emitting diodes (OLEDs), sensors, or other advanced materials.

Q & A

Q. What safety protocols are essential for handling this compound in high-throughput screening?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats). Store at 2–8°C in sealed, moisture-proof containers. Acute toxicity testing (LD50_{50} in rodents) and waste disposal comply with OSHA and WHO guidelines. SDS sheets must specify spill management (e.g., neutralization with NaHCO3_3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.